![molecular formula C12H14ClNO B168806 5-氯-3H-螺[异苯并呋喃-1,4'-哌啶] CAS No. 180160-48-9](/img/structure/B168806.png)

5-氯-3H-螺[异苯并呋喃-1,4'-哌啶]

描述

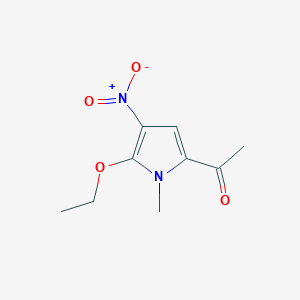

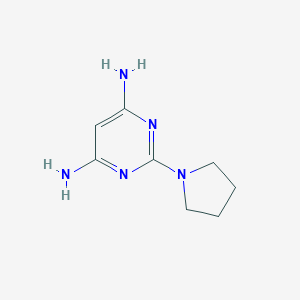

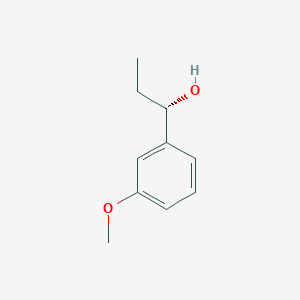

5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO . It contains a total of 31 bonds, including 17 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

The molecular structure of 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] includes a spiro[isobenzofuran-1,4’-piperidine] core with a chlorine atom attached to the 5-position . The molecule contains a total of 31 bonds, including 17 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is a solid at room temperature . It has a molecular weight of 260.16 .科学研究应用

1. σ1 受体的潜在成像剂

- Chen 等人(2010 年)的一项研究报告了 1′-(4-[125I]碘苄基)-3H-螺[异苯并呋喃-1,4′-哌啶] ([125I]Spiro-I) 的合成和评估,作为 σ1 受体的潜在 SPECT 示踪剂用于成像。该化合物显示出对体内 σ1 受体的特异性结合,表明其作为医学诊断中成像剂的潜力 (Chen 等人,2010 年).

2. 组胺 H3 受体逆激动剂的开发

- Jitsuoka 等人(2008 年)的研究涉及螺-异苯并呋喃酮作为有效、选择性和可穿透大脑的非咪唑 H3 受体逆激动剂的发现。这项研究突出了这些化合物治疗神经系统疾病的治疗潜力 (Jitsuoka 等人,2008 年).

3. Sigma 受体配体的研究

- Maier 和 Wünsch(2002 年)的一项研究合成了几种螺化合物并评估了它们对 sigma 受体的结合特性。这些化合物,特别是那些带有氰基的化合物,显示出很高的 sigma 受体亲和力和选择性,表明它们在 sigma 受体相关药理应用中的潜力 (Maier & Wünsch,2002 年).

4. 功能化螺-异苯并呋喃的合成

- Liu 等人(2013 年)开发了一种合成 (1S,3′R,4′S,5′S,6′R)-5-氯-6-[(4-乙基苯基)甲基]-3′,4′,5′,6′-四氢-6′-(羟甲基)-螺[异苯并呋喃-1(3H), 2′-[2H]吡喃]-3′,4′,5′-三醇的方法。这项研究为制备具有在各个领域潜在应用的复杂有机化合物提供了方法 (Liu 等人,2013 年).

5. 合成细菌叶绿素的发展

- Reddy 等人(2013 年)报道了具有整体螺-哌啶基序的合成细菌叶绿素。这些化合物具有近红外吸收剂的潜在应用,可用于各种科学和医学应用 (Reddy 等人,2013 年).

6. 基于螺-哌啶的抗分枝杆菌剂

- Kumar 等人(2008 年)描述了螺-哌啶-4-酮的合成,该化合物对结核分枝杆菌表现出显着的活性。这突出了这些化合物在开发结核病新疗法中的潜力 (Kumar 等人,2008 年).

安全和危害

The safety information for 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] indicates that it should be stored in a dry place at 2-8°C . The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

6-chlorospiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKZVXUSZUGBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595507 | |

| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | |

CAS RN |

180160-48-9 | |

| Record name | 5-Chlorospiro[isobenzofuran-1(3H),4′-piperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180160-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)

![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)